Cas no 1806440-08-3 (4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid)

4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid structure
1806440-08-3 structure
商品名:4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid
CAS番号:1806440-08-3
MF:C11H10Br2O3
メガワット:350.003302097321
CID:4973964

4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid
    • インチ: 1S/C11H10Br2O3/c1-6(14)11(13)9-5-8(12)3-2-7(9)4-10(15)16/h2-3,5,11H,4H2,1H3,(H,15,16)
    • InChIKey: RALDCXFVWVHENF-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(C)=O)C1C=C(C=CC=1CC(=O)O)Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 54.4

4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013020915-500mg
4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid
1806440-08-3 97%
500mg
855.75 USD 2021-06-24
Alichem
A013020915-1g
4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid
1806440-08-3 97%
1g
1,564.50 USD 2021-06-24
Alichem
A013020915-250mg
4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid
1806440-08-3 97%
250mg
470.40 USD 2021-06-24

4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid 関連文献

4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acidに関する追加情報

Introduction to 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid (CAS No. 1806440-08-3)

4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid (CAS No. 1806440-08-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound, featuring a brominated aromatic ring and an acetic acid side chain modified with a bromo-substituted propyl group, presents a versatile scaffold for further chemical modifications and functionalization. Its molecular structure, characterized by the presence of both bromine atoms and an ester-like functionality, makes it an intriguing candidate for exploring novel therapeutic pathways and synthetic applications.

The bromine atoms in the molecule are particularly noteworthy, as halogenated aromatic compounds often exhibit enhanced bioavailability and metabolic stability. These properties are highly valued in drug design, where structural modifications can significantly influence pharmacokinetic profiles. The 1-bromo-2-oxopropyl group, on the other hand, introduces a reactive site that can be utilized for further derivatization, enabling the synthesis of more complex molecules with tailored properties. This dual functionality makes 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid a valuable intermediate in the development of new chemical entities.

In recent years, there has been growing interest in exploring the pharmacological potential of halogenated phenylacetic acids. These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural motif of 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid aligns well with this trend, as it combines the known bioactivity-enhancing properties of brominated aromatic rings with the potential for further functionalization through the acetic acid side chain.

One of the most compelling aspects of this compound is its versatility as a building block for drug discovery. The presence of both bromine atoms and an ester-like functionality allows for diverse chemical transformations, including nucleophilic substitution reactions, condensation reactions, and coupling reactions with other pharmacophores. These reactions can be harnessed to generate novel derivatives with improved efficacy or reduced toxicity compared to existing therapeutic agents.

Recent studies have highlighted the importance of brominated phenylacetic acids in medicinal chemistry. For instance, researchers have demonstrated that certain brominated analogs exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways. The compound 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid shares structural similarities with these active molecules, suggesting that it may also possess relevant biological activities. Further investigation into its pharmacological profile could uncover new therapeutic opportunities.

The synthetic route to 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid is another area of interest. The synthesis typically involves multi-step organic transformations, starting from commercially available precursors such as bromobenzene and acrylic acid derivatives. The introduction of the bromo-substituted propyl group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating its use in both academic research and industrial applications.

The potential applications of 4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid extend beyond pharmaceuticals into other areas such as agrochemicals and material science. For example, its structural features make it a suitable candidate for designing novel pesticides or specialty chemicals with specific functionalities. Additionally, the compound's ability to undergo various chemical modifications opens up possibilities for developing advanced materials with tailored properties.

In conclusion,4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid (CAS No. 1806440-08-3) is a multifaceted compound with significant potential in drug discovery and chemical synthesis. Its unique structural features, including the presence of multiple bromine atoms and a reactive acetic acid side chain, make it an attractive scaffold for generating novel bioactive molecules. As research in this area continues to evolve,4-Bromo-2-(1-bromo-2-oxtropyol)-phenyiacetie acide will likely play an increasingly important role in developing next-generation therapeutics and functional materials.

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